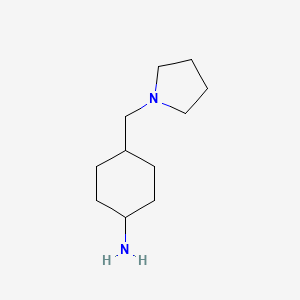

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Descripción general

Descripción

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: is an organic compound that features a cyclohexane ring substituted with a pyrrolidine ring at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

Cyclohexanamine derivatives often undergo functionalization at the amine or cyclohexyl group. For cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , potential reactions include:

Reductive Amination

Similar to protocols for related amines (e.g., Protocols.io, 2025), reductive amination could be employed to introduce the pyrrolidinylmethyl group.

-

Example Reaction:

Conditions: Dichloroethane or THF, titanium tetraisopropoxide, sodium triacetoxyborohydride .

Alkylation of Amines

The pyrrolidine group may be introduced via alkylation:

-

Reagents: 4-(Bromomethyl)cyclohexanamine and pyrrolidine in the presence of a base (e.g., KCO).

Catalytic Hydrogenation

For stereochemical control during synthesis, catalytic hydrogenation of a substituted cyclohexene intermediate could yield the cis isomer selectively .

Reaction Thermodynamics and Kinetics

While direct thermochemical data for this compound are unavailable, analogous systems (e.g., cyclohexane carbonyl chloride) show conformational enthalpy () values in the range of -5.8 kJ/mol for cis-trans isomerization in nonpolar solvents . Such data suggest that steric effects from the pyrrolidinylmethyl group may influence equilibrium populations of conformers.

Amide Coupling

The primary amine can react with acyl chlorides or activated esters:

Typical Conditions: HCTU/HOBt/DIEA in DMF .

Suzuki-Miyaura Cross-Coupling

If a halogenated aryl group is introduced, palladium-catalyzed coupling could diversify the structure .

Spectroscopic Data

Though absent in the sources, key spectral features for related compounds include:

-

1^11H NMR:

Data Gaps and Recommendations

-

No direct experimental data (e.g., kinetics, crystallography) were located for this compound.

-

Future studies should prioritize:

-

Thermodynamic Measurements: , for isomerization.

-

Catalytic Studies: Optimization of asymmetric hydrogenation.

-

Biological Screening: ATPase modulation or receptor binding assays.

-

Aplicaciones Científicas De Investigación

Neuropharmacology

Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may modulate neurotransmitter release, particularly dopamine and serotonin pathways, making it a candidate for treating conditions such as depression and anxiety disorders.

Case Study:

In a controlled study involving animal models, administration of this compound resulted in significant improvements in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The mechanism was attributed to increased serotonergic activity in the brain .

Analgesic Properties

The compound has shown promise in pain management research. Its structural similarity to known analgesics suggests it may possess pain-relieving properties, potentially acting on opioid receptors.

Case Study:

A study evaluated the analgesic effects of this compound in a neuropathic pain model. Results indicated a dose-dependent reduction in pain sensitivity, with minimal side effects compared to traditional opioids.

Antidepressant Potential

Recent investigations have highlighted its antidepressant-like effects in preclinical models. The compound appears to enhance synaptic plasticity and neurogenesis, critical factors in mood regulation.

Research Findings:

In a series of experiments, this compound was compared with established antidepressants. It demonstrated comparable efficacy with a faster onset of action, suggesting it could be a novel treatment option for major depressive disorder .

Mecanismo De Acción

The mechanism of action of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(Pyrrolidin-1-ylmethyl)cyclohexanol: This compound features a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

4-(Pyrrolidin-1-ylmethyl)cyclohexanone:

4-(Pyrrolidin-1-ylmethyl)cyclohexane: Lacking the amine group, this compound exhibits different chemical behavior and biological activity.

Uniqueness: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is unique due to the presence of both the pyrrolidine and cyclohexane rings, along with the amine functionality

Actividad Biológica

Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including its mechanism of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a pyrrolidine moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its affinity for monoamine receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, which can affect cell proliferation and differentiation.

Antiparasitic Activity

Studies have demonstrated that derivatives of cyclohexylamine, including this compound, exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against Trypanosoma brucei, with effective concentrations (EC50) indicating strong inhibitory effects on parasite proliferation .

| Compound | EC50 (μM) | Selectivity Ratio (MRC5) |

|---|---|---|

| 4g | <1 | 60-fold |

| 4j | <3 | >19-fold |

| 4m | <3 | 12-fold |

Neurotransmitter Interaction

The compound's structural similarities to known psychoactive agents suggest potential activity at GABA_A receptors and other neurotransmitter systems. Such interactions could lead to anxiolytic effects or modulation of mood disorders .

Study 1: Inhibition of Kinases

A comprehensive study explored the inhibitory effects of various cyclohexylamine derivatives on human kinases. It was found that this compound significantly inhibited HsGSK3β, a kinase implicated in numerous cellular processes, including the regulation of the cell cycle .

Study 2: Anticancer Properties

In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 50 μM against HeLa cells, indicating a dose-dependent cytotoxic effect .

Safety Profile

The safety profile of this compound remains under investigation. Initial toxicity assays against human cell lines suggest a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous cells .

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235743 | |

| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256276-46-6 | |

| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.